4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

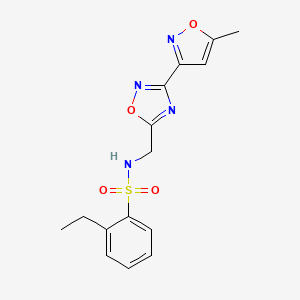

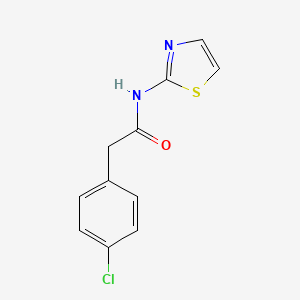

The compound 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline is a chemically synthesized molecule that features a quinoline core structure with an azepane ring and a benzenesulfonyl group attached to it. The ethoxy group at the 6-position of the quinoline indicates the presence of an ether linkage. This compound is likely to be of interest due to its structural complexity and potential for chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related azepine-containing compounds has been explored in various studies. For instance, the reaction of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone has been shown to yield [6+4]-type and [2+4]-type cycloadducts, indicating the versatility of azepine derivatives in cycloaddition reactions . Additionally, the synthesis of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines from quinoline derivatives has been described, which involves ring expansion and subsequent reduction steps . These methods could potentially be adapted for the synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azepine-containing compounds is characterized by the presence of a seven-membered azepine ring, which can influence the chemical properties and reactivity of the molecule. The azepine ring can participate in various cycloaddition reactions, as evidenced by the formation of [6+4] and [2+4] cycloadducts . The electronic attraction between oxygen atoms and carbon atoms in the azepine ring plays a significant role in these reactions.

Chemical Reactions Analysis

Azepine derivatives are known to undergo a variety of chemical reactions. For example, azidoisoquinolines can be photochemically transformed into benzodiazepines, demonstrating the reactivity of azepine-related structures under irradiation . Furthermore, formal radical cyclization onto aromatic rings has been employed to synthesize benzo-fused azepines, indicating that radical mechanisms can be utilized to construct the azepine framework .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline are not detailed in the provided papers, the properties of azepine derivatives and related compounds can be inferred. The presence of the azepine ring is likely to impart rigidity to the molecule, affecting its conformational stability. The benzenesulfonyl group could contribute to the acidity or basicity of the compound, and the ethoxy group may influence its solubility in organic solvents. The reactivity of the compound in cycloaddition and radical cyclization reactions suggests that it may also participate in other chemical transformations relevant to synthetic and medicinal chemistry applications .

Scientific Research Applications

Cycloaddition Reactions and Ring Expansion

Compounds similar to 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline, such as azepine derivatives, participate in [2+4] and [6+4] type cycloaddition reactions. For instance, 1-ethoxycarbonyl-1H-azepine reacts with 3,4,5,6-tetrachloro-1,2-benzoquinone to produce [6+4]-type and [2+4]-type cycloadducts, demonstrating the versatility of azepine derivatives in forming complex cyclic structures through cycloaddition reactions (Saito et al., 1986). This property is crucial for synthesizing novel compounds with potential pharmaceutical applications.

Carbonic Anhydrase Inhibition

Azepine and related structural motifs have been explored for their inhibitory activity against human carbonic anhydrase (hCA), a therapeutic target for various disorders. A study highlighted the synthesis and structural properties of potent hCA inhibitors featuring a cycloalkylamino-1-carbonylbenzenesulfonamide moiety, offering insights into the design of new isoform-selective inhibitors for therapeutic use (Buemi et al., 2019). This suggests that compounds like 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline could have potential applications in developing novel inhibitors.

Metal-Free Synthesis of Benzoazepines

The metal-free synthesis of benzoazepines, which are of significant interest to the pharmaceutical industry, underscores the importance of novel approaches in synthesizing complex molecules. A method involving oxidative ring expansion of hydroquinolines demonstrates a straightforward pathway to access benzo[b]azepines, highlighting the potential for synthesizing related compounds in a simpler manner (Stockerl et al., 2019).

Melatonin Receptor Binding

Investigations into the melatonin receptor binding properties of various analogues, including azepine derivatives, provide valuable insights into the design of melatonin agonists and antagonists. These studies reveal the structural requirements for binding to melatonin receptors, which is crucial for developing therapeutic agents for sleep disorders and other conditions (Faust et al., 2000).

Antioxidant Profile Exploration

Exploring the antioxidant profile of related compounds, such as ethoxyquin and its analogues, demonstrates the potential of these molecules in acting as chain-breaking antioxidants. Such studies are vital for understanding how structural modifications impact antioxidant activity, which is relevant for developing compounds with enhanced protective properties against oxidative stress (Kumar et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-2-28-18-12-13-21-20(16-18)23(25-14-8-3-4-9-15-25)22(17-24-21)29(26,27)19-10-6-5-7-11-19/h5-7,10-13,16-17H,2-4,8-9,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWZSGCQPHEUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)